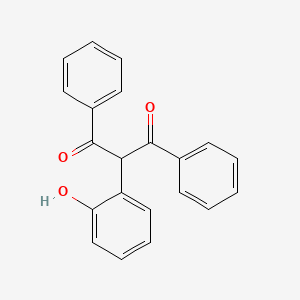![molecular formula C10H10N4O4S2 B14000288 5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione CAS No. 4874-04-8](/img/structure/B14000288.png)
5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione is a complex organic compound featuring two pyrimidine rings connected by a disulfide bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione typically involves the formation of the disulfide bridge between two pyrimidine rings. One common method involves the reaction of 5-mercapto-2,4-dioxo-1H-pyrimidine with a suitable disulfide-forming reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bridge, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bridge can yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: In biological research, it serves as a probe to study disulfide bond formation and cleavage, which are critical in protein folding and stability.
Industry: In the industrial sector, it can be used in the development of advanced materials, including polymers and coatings with enhanced properties .
Mecanismo De Acción
The mechanism of action of 5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione involves its ability to form and cleave disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in maintaining protein structure and function. The compound can interact with thiol-containing molecules, leading to the formation or disruption of disulfide bonds, thereby affecting the activity of target proteins .
Comparación Con Compuestos Similares
Pyrido[2,3-d]pyrimidine-5-one: Known for its antiproliferative activity.
Pyrano[2,3-d]pyrimidine-2,4-dione: Noted for its PARP-1 inhibitory activity.
(5-Methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetic acid: Used in various chemical syntheses.
Uniqueness: 5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione is unique due to its disulfide bridge, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This feature makes it particularly valuable in applications requiring redox-sensitive compounds .
Propiedades
Número CAS |
4874-04-8 |
|---|---|
Fórmula molecular |
C10H10N4O4S2 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O4S2/c15-7-5(1-11-9(17)13-7)3-19-20-4-6-2-12-10(18)14-8(6)16/h1-2H,3-4H2,(H2,11,13,15,17)(H2,12,14,16,18) |
Clave InChI |
TVDAAIZJGSQAKD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)CSSCC2=CNC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


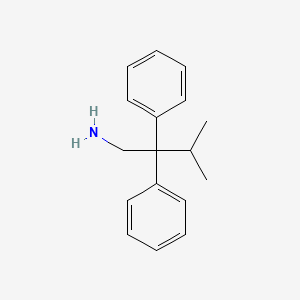
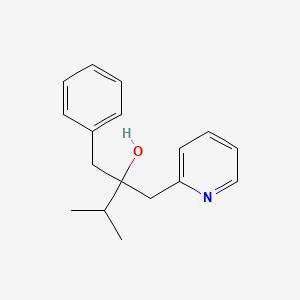
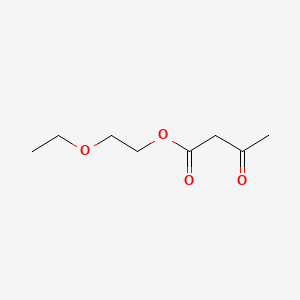
![n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine](/img/structure/B14000229.png)
![2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid](/img/structure/B14000231.png)
![2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone](/img/structure/B14000239.png)
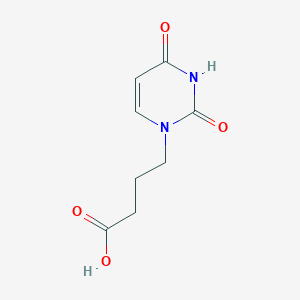
![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)
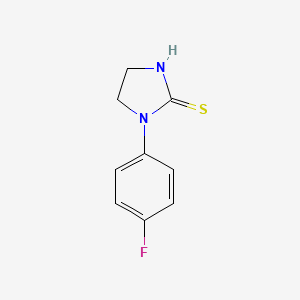
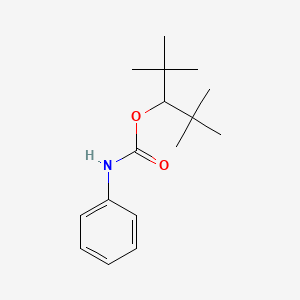
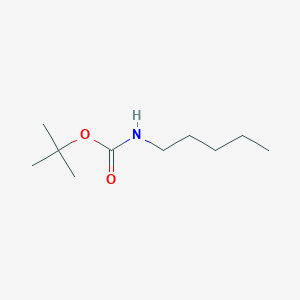
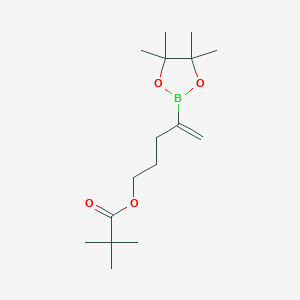
![4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14000283.png)
